molecular formula C15H18N4O2S B3012885 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 1903168-62-6

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide

Cat. No. B3012885
CAS RN: 1903168-62-6
M. Wt: 318.4
InChI Key: YRUXUYGGNMDZBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its synthesis and its molecular formula. It contains a piperidin-4-yl group attached to a thiophene-3-carboxamide moiety, and a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group.


Chemical Reactions Analysis

The compound has been involved in reactions with various amines and hydrazine hydrate . For instance, it was found that the reactions of 2 with methylamine, benzylamine, and amines of the adamantane series afforded the corresponding amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and synthesis. It is a solid at room temperature, and its melting point is around 235-237°C . The IR spectrum shows peaks at 1653 cm-1 (C=O) and 1590 cm-1 (C=N) .

Scientific Research Applications

Antiviral Research

This compound could be structurally analogous to certain indole derivatives that have shown significant antiviral activities . Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that our compound may also be explored for its efficacy against similar viral pathogens .

Anti-inflammatory Applications

Given the biological activity of related indole and pyrimidine derivatives, this compound might possess anti-inflammatory properties . It could be investigated for its potential to reduce inflammation in various medical conditions, such as arthritis or asthma .

Mechanism of Action

Mode of Action

, which has been widely used in the fabrication of functional supramolecular assemblies and materials .

Biochemical Pathways

. This suggests that it may interact with biochemical pathways that are sensitive to changes in pH.

Action Environment

, suggesting that changes in environmental pH could potentially influence its action and efficacy.

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-8-13(20)18-15(16-10)19-5-2-12(3-6-19)17-14(21)11-4-7-22-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUXUYGGNMDZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-3-carboxamide

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